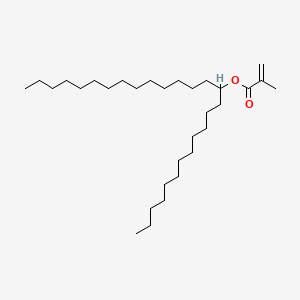

Dodecylpentadecyl methacrylate

Description

BenchChem offers high-quality Dodecylpentadecyl methacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dodecylpentadecyl methacrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

94248-42-7 |

|---|---|

Molecular Formula |

C31H60O2 |

Molecular Weight |

464.8 g/mol |

IUPAC Name |

heptacosan-13-yl 2-methylprop-2-enoate |

InChI |

InChI=1S/C31H60O2/c1-5-7-9-11-13-15-17-18-20-22-24-26-28-30(33-31(32)29(3)4)27-25-23-21-19-16-14-12-10-8-6-2/h30H,3,5-28H2,1-2,4H3 |

InChI Key |

JEBMFONDEFPKAD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC(CCCCCCCCCCCC)OC(=O)C(=C)C |

Origin of Product |

United States |

Contextualization Within Long Chain Alkyl Methacrylate Monomers

Long-chain alkyl methacrylate (B99206) monomers are a class of molecules that serve as essential building blocks for a variety of polymers. These monomers are distinguished by a methacrylate functional group and a long alkyl side chain. The length of this alkyl chain is a critical determinant of the final polymer's properties. For instance, the presence of long alkyl side chains can significantly influence the flexibility of the polymer.

Polymers synthesized from long-chain alkyl methacrylates, such as poly(lauryl methacrylate), are known for their hydrophobic properties and low glass transition temperatures. The introduction of these long alkyl side chains provides an opportunity to tune the physical properties of copolymers, making them suitable for a wide range of applications, including as adhesives, lubricants, and textiles. rsc.org

The synthesis of these monomers typically involves the esterification of methacrylic acid or transesterification of methyl methacrylate with the corresponding long-chain alcohol. Various polymerization techniques, including free radical polymerization, anionic polymerization, and controlled radical polymerization methods like atom transfer radical polymerization (ATRP), have been successfully employed to create polymers from these monomers. rsc.org

Below is a table comparing the properties of polymers derived from different long-chain alkyl methacrylate monomers, which helps to contextualize the expected properties of poly(dodecylpentadecyl methacrylate).

| Monomer | Alkyl Chain Length | Homopolymer Glass Transition Temperature (Tg) | Key Polymer Characteristics |

| Lauryl Methacrylate | C12 | ~ -65 °C rsc.org | Hydrophobic, low Tg, used as a soft block in copolymers rsc.org |

| Stearyl Methacrylate | C18 | Varies, can exhibit side-chain crystallization | Waxy solid at room temperature, used in pour point depressants |

| Dodecylpentadecyl Methacrylate | C27 | Expected to be very low | Highly hydrophobic, likely to exhibit side-chain crystallization, potential for unique thermal and mechanical properties |

Research Significance in Advanced Polymer Material Development

Monomer Synthesis Pathways

The synthesis of dodecylpentadecyl methacrylate, a long-chain alkyl methacrylate, can be achieved through two principal chemical pathways: direct esterification of methacrylic acid with the corresponding C12-C15 alcohols or transesterification of a simpler alkyl methacrylate, such as methyl methacrylate.

Direct esterification is a common method for producing methacrylate esters. This process involves the reaction of methacrylic acid with dodecylpentadecyl alcohol, typically in the presence of an acid catalyst to increase the reaction rate. researchgate.net The reaction is reversible, and to drive the equilibrium towards the formation of the ester, water, a byproduct, is continuously removed, often through azeotropic distillation. google.com

Commonly used catalysts for this reaction include strong acids such as sulfuric acid, p-toluenesulfonic acid, or strongly acidic ion-exchange resins. iosrjournals.orggoogle.com The choice of catalyst can influence reaction conditions and yield. To prevent the unwanted polymerization of the methacrylate monomer during synthesis, a polymerization inhibitor, such as hydroquinone, is typically added to the reaction mixture. iosrjournals.org The reaction temperature is carefully controlled, often in the range of 90-125°C, depending on the specific reactants and catalyst used. iosrjournals.orggoogle.com

Table 1: Representative Conditions for Esterification of Methacrylic Acid with Long-Chain Alcohols

| Alcohol | Catalyst | Inhibitor | Temperature (°C) | Molar Ratio (Alcohol:Acid) | Reference |

|---|---|---|---|---|---|

| Octadecanol | Sulfuric Acid (0.5 mol%) | Hydroquinone (3 wt%) | 90 | 1:2 (ODMA:MMA) | iosrjournals.org |

| Ethanol | Benzene Sulfonic Acid | Not Specified | 125 | 1:1.05 (Ethanol:Methacrylic Acid) | google.com |

| Methanol (B129727) | p-Toluene Sulfonic Acid | Not Specified | 115 | 1:1.02 (Methanol:Methacrylic Acid) | google.com |

Transesterification is an alternative route for the synthesis of dodecylpentadecyl methacrylate. This process involves the reaction of a readily available alkyl methacrylate, typically methyl methacrylate, with dodecylpentadecyl alcohol in the presence of a catalyst. chempedia.info This method is advantageous as it can often be performed under nearly neutral conditions, which is beneficial for sensitive functional groups. chempedia.info

The reaction is an equilibrium process, and to achieve high yields of the desired long-chain methacrylate, the equilibrium is shifted by removing the lower-boiling alcohol byproduct (methanol in the case of using methyl methacrylate) via distillation. chempedia.infogoogle.com A variety of catalysts can be employed for transesterification, including acids, bases, and transition-metal compounds. chempedia.info Tin-based catalysts, such as dibutyl tin oxide, and titanium alkoxides have been reported to be effective. chempedia.infogoogle.com The reaction temperature for transesterification is generally maintained between 60°C and 140°C. google.com

Table 2: General Parameters for Transesterification of Alkyl Methacrylates

| Starting Alkyl Methacrylate | Alcohol | Catalyst Examples | Temperature Range (°C) | Key Process Feature | Reference |

|---|---|---|---|---|---|

| Methyl Methacrylate | Long-chain alcohols (e.g., Dodecylpentadecyl alcohol) | Dibutyl tin oxide, Titanium(IV) alkoxides, Zirconium acetoacetate | 60 - 140 | Removal of methanol by-product via azeotropic distillation | chempedia.infogoogle.com |

Polymerization Techniques for Poly(Dodecylpentadecyl Methacrylate)

Poly(dodecylpentadecyl methacrylate) is synthesized from its corresponding monomer using various polymerization methods. Conventional radical polymerization is a widely used and versatile technique for this purpose.

Conventional free-radical polymerization is initiated by the decomposition of a radical initiator, which then reacts with monomer units to form a growing polymer chain. This method can be carried out using several techniques, including bulk and solution polymerization. The choice of technique depends on factors such as the desired molecular weight of the polymer, control over the polymerization process, and the intended application of the final polymer.

Bulk polymerization is carried out with only the monomer and a soluble initiator, without the use of a solvent. nih.gov This method offers the advantage of producing a high-purity polymer. However, the viscosity of the reaction mixture increases significantly as the polymerization progresses, which can lead to challenges in heat dissipation and mixing. nih.gov The increase in viscosity can also lead to the autoacceleration phenomenon known as the gel effect, which can broaden the molecular weight distribution of the resulting polymer. Careful temperature control is crucial in bulk polymerization to manage the reaction rate and prevent uncontrolled polymerization. nih.gov For long-chain methacrylates, the polymerization temperature can influence the final properties of the polymer.

Solution polymerization involves dissolving the monomer and initiator in an appropriate solvent. This technique allows for better control over the reaction temperature due to the solvent's ability to dissipate the heat of polymerization. srce.hr The presence of a solvent also helps to maintain a lower viscosity throughout the reaction, which facilitates mixing and handling. srce.hr

For long-chain alkyl methacrylates like dodecyl methacrylate and octadecyl methacrylate, toluene (B28343) is a commonly used solvent. srce.hr A free-radical initiator such as 2,2'-azobis(isobutyronitrile) (AIBN) is often employed. iosrjournals.orgsrce.hr The polymerization is typically conducted under an inert atmosphere, such as nitrogen, to prevent oxygen from inhibiting the reaction. iosrjournals.orgsrce.hr The reaction temperature is usually set around 60-70°C when using AIBN as the initiator. iosrjournals.orgsrce.hr After the polymerization is complete, the polymer is typically isolated by precipitation in a non-solvent like methanol. iosrjournals.orgsrce.hr

Table 3: Typical Conditions for Solution Polymerization of Long-Chain Alkyl Methacrylates

| Monomer | Initiator | Solvent | Temperature (°C) | Atmosphere | Reference |

|---|---|---|---|---|---|

| Dodecyl Methacrylate | AIBN | Toluene | 60 | Nitrogen | srce.hr |

| Octadecyl Methacrylate | AIBN | Toluene | 60 | Nitrogen | srce.hr |

| Octadecyl Methacrylate | AIBN (1 mol%) | Toluene | 70 | Nitrogen | iosrjournals.org |

Conventional Radical Polymerization Strategies

Suspension Polymerization Approaches

Suspension polymerization is a heterogeneous polymerization process where monomer droplets are dispersed in a continuous phase, typically water. matchemmech.com This method offers significant advantages for the polymerization of methacrylates, primarily due to facile heat dissipation and precise temperature control provided by the aqueous phase. matchemmech.comsci-hub.se The process involves dissolving an oil-soluble initiator in the hydrophobic monomer phase, which is then dispersed in water with the aid of a suspending agent or stabilizer to prevent droplet coalescence. matchemmech.comgoogle.com

The polymerization kinetics within the monomer droplets are analogous to bulk polymerization. matchemmech.com As the reaction proceeds, the low-viscosity monomer droplets are gradually converted into sticky, viscous particles and finally into rigid, spherical polymer beads. matchemmech.com The quality, size, and morphology of the resulting polymer particles are critically influenced by several factors, including the type and concentration of the initiator and stabilizer, the monomer-to-water ratio, polymerization temperature, and the agitation conditions within the reactor. google.comscispace.com For long-chain alkyl methacrylates like dodecylpentadecyl methacrylate, the inherent hydrophobicity necessitates careful selection of the dispersion system to ensure stable suspension and uniform particle formation. google.com

Emulsion Polymerization Methods

Emulsion polymerization is another key heterogeneous technique used for producing high molecular weight polymers from water-insoluble monomers like long-chain alkyl methacrylates. researchgate.netneliti.com The system typically consists of the monomer, a continuous aqueous phase, a surfactant, and a water-soluble initiator. neliti.com The surfactant forms micelles in the water, which are swollen with the monomer. Polymerization is initiated in the aqueous phase, and the propagating radicals enter the monomer-swollen micelles, where polymerization proceeds rapidly. neliti.com

This method is advantageous for achieving high conversion rates and high molecular weights simultaneously, due to the compartmentalization of radical polymerization within the micelles. researchgate.netneliti.com The synthesis of poly(dodecyl methacrylate) has been successfully demonstrated using emulsion polymerization techniques. researchgate.net A patented method for preparing long-chain monomer modified polyacrylate emulsions involves the following steps:

An initiator is dissolved in a portion of water to form an initiator solution.

The remaining water is mixed with anionic and nonionic surfactants to create an emulsifier solution, which is then heated.

The acrylate (B77674) monomer, methacrylate monomer (such as dodecylpentadecyl methacrylate), and the initiator solution are added dropwise into the emulsifier solution under controlled temperature, followed by a heating and holding period to complete the polymerization. google.com

Controlled/Living Radical Polymerization (CRP) for Architectural Control

Controlled/Living Radical Polymerization (CRP) encompasses a range of techniques that provide precise control over the polymerization process, enabling the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex macromolecular architectures such as block copolymers and star polymers. sigmaaldrich.com The primary CRP methods applicable to methacrylates are Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization, and Nitroxide-Mediated Polymerization (NMP). sigmaaldrich.com

Atom Transfer Radical Polymerization (ATRP) Investigations

ATRP is a robust CRP method based on a reversible redox process catalyzed by a transition metal complex, typically copper, which establishes a rapid equilibrium between a minute amount of active, propagating radicals and a majority of dormant species (alkyl halides). kpi.ua This dynamic equilibrium minimizes termination reactions, allowing for controlled polymer growth. kpi.ua

ATRP has been effectively used for the controlled polymerization of higher alkyl methacrylates, including lauryl methacrylate (LMA) and stearyl methacrylate (SMA). researchgate.net Research has shown that these monomers can be successfully polymerized at ambient temperatures using catalyst systems like CuCl/N,N,N′,N″,N″-pentamethyldiethylenetriamine (PMDETA) in the presence of a phase-transfer catalyst such as tricaprylylmethylammonium chloride (Aliquat® 336). researchgate.net While bulk polymerization can provide satisfactory control, the process is often improved by the addition of solvents like anisole (B1667542) or tetrahydrofuran (B95107) (THF). researchgate.net The synthesis of triblock copolymers, such as P(MMA-b-LMA-b-MMA), has also been achieved via a two-stage ATRP process, demonstrating the high degree of architectural control afforded by this technique.

| Monomer | Initiator | Catalyst System | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Lauryl Methacrylate (LMA) | Ethyl 2-bromoisobutyrate | CuCl/PMDETA/Aliquat® 336 | Anisole or THF | Ambient | researchgate.net |

| Stearyl Methacrylate (SMA) | 2,2,2-trichloroethanol | CuCl/PMDETA/Aliquat® 336 | Bulk | Ambient | researchgate.net |

| LMA (for block copolymer) | 1,2-bis(bromoisobutyryloxy)ethane | CuCl/PMDETA/Aliquat® 336 | Bulk | ~35 °C | |

| Stearyl Acrylate (SA) / Stearyl Methacrylate (SMA) | Not specified | Not specified | Not specified | Not specified | ijeas.org |

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Methodologies

RAFT polymerization is a versatile CRP technique that achieves control through a degenerative transfer mechanism mediated by a RAFT agent, typically a thiocarbonylthio compound. nih.govsigmaaldrich.com The success of RAFT polymerization is highly dependent on the appropriate selection of the chain transfer agent (CTA) for the specific monomer being polymerized. nih.gov The process allows for the synthesis of polymers with low polydispersity and high end-group fidelity, which is crucial for creating block copolymers. sigmaaldrich.comyoutube.com

The polymerization of methacrylates via RAFT has been extensively studied. Novel symmetrical trithiocarbonates have been developed as effective CTAs for methacrylic monomers, yielding polymers with low molecular weight dispersity values (Đ < 1.5). nih.gov The "living" nature of RAFT allows for the synthesis of a macro-CTA from one monomer, such as methyl methacrylate, which can then be used to initiate the polymerization of a second monomer to form a well-defined block copolymer. nih.gov This methodology is directly applicable to the synthesis of block copolymers containing a dodecylpentadecyl methacrylate segment.

| Monomer Type | Initiator | RAFT Agent (CTA) Type | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Methyl Methacrylate | AIBN | Dithiobenzoates | Benzene | 60 °C | sigmaaldrich.com |

| Methacrylic Monomers | AIBN | Symmetrical Trithiocarbonate (B1256668) | Toluene | Not specified | nih.gov |

| Styrene (B11656) / (Meth)acrylates | Not specified | Dithiocarbamates (with aromatic N) | Not specified | Not specified | cmu.edu |

Nitroxide-Mediated Polymerization (NMP) Studies

Nitroxide-Mediated Polymerization (NMP) utilizes a stable nitroxide radical to reversibly cap the propagating polymer chain end. This reversible termination establishes an equilibrium between active and dormant chains, thereby controlling the polymerization. rsc.org Historically, the NMP of methacrylates has been challenging due to competing side reactions, such as disproportionation, which can terminate chains and lead to a loss of control. rsc.orgresearchgate.net

However, significant progress has been made through the development of new nitroxides and strategies to circumvent these issues. The use of a small amount of a controlling comonomer, such as acrylonitrile (B1666552) or styrene, can facilitate the controlled polymerization of methyl methacrylate. icp.ac.ru More recently, novel nitroxide-based alkoxyamines, such as those derived from 2,2-diphenyl-3-phenylimino-2,3-dihydroindol-1-yloxyl (DPAIO), have demonstrated the ability to effectively control the homopolymerization of methyl methacrylate, achieving high conversion and living character. researchgate.net These advanced NMP systems provide a viable pathway for the controlled polymerization of long-chain alkyl methacrylates.

Ionic Polymerization of Long-Chain Alkyl Methacrylates (e.g., Anionic Polymerization)

Anionic polymerization is a form of chain-growth polymerization initiated by anions, such as organolithium compounds. wikipedia.org It is a powerful "living" polymerization technique capable of producing polymers with highly predictable molecular weights, very narrow molecular weight distributions (Mw/Mn values approaching 1.0), and well-defined architectures. wikipedia.orgkpi.ua

Despite its advantages, the anionic polymerization of alkyl methacrylates presents distinct challenges. kpi.ua The process is extremely sensitive to protic impurities in the monomer, which must be rigorously removed. vt.edu Furthermore, the anionic initiator or propagating chain end can react with the monomer's carbonyl ester group in a side reaction, which can terminate the chain and broaden the molecular weight distribution. kpi.uavt.edu

These difficulties can be overcome by employing specific synthetic conditions. Key strategies include:

Rigorous Purification: Monomers and solvents must be meticulously purified to eliminate all protic impurities. vt.edu

Low Temperatures: Conducting the polymerization at very low temperatures (e.g., -78 °C or 195 K) in solvents like THF minimizes side reactions. kpi.ua

Bulky Initiators: The use of bulky or less nucleophilic initiators, such as 1,1-diphenylhexyllithium, can suppress the attack on the ester group. kpi.ua

Under these carefully controlled conditions, a variety of alkyl methacrylates have been successfully polymerized in a living manner, allowing for the synthesis of block copolymers with predictable compositions and structures. kpi.uavt.edu

Coordination Polymerization in Dodecylpentadecyl Methacrylate Systems

Coordination polymerization, a method renowned for producing stereoregular polymers with high linearity, offers a potential route for the synthesis of poly(dodecylpentadecyl methacrylate). This technique typically employs transition metal catalysts, such as Ziegler-Natta or metallocene systems, which can control the polymer's microstructure.

The mechanism of coordination polymerization involves the insertion of the monomer into a metal-carbon bond of the catalyst center. The stereochemistry of the resulting polymer is dictated by the ligand environment of the metal catalyst. For bulky monomers like dodecylpentadecyl methacrylate, the choice of catalyst is critical to overcome steric hindrance and achieve efficient polymerization.

While Ziegler-Natta catalysts are highly effective for non-polar monomers like ethylene (B1197577) and propylene, their application to polar monomers such as methacrylates can be challenging due to the potential for the polar group to poison the catalyst. However, advancements in catalyst design, including the use of late transition metal catalysts and specific activators, have shown promise for the coordination polymerization of polar vinyl monomers.

In the context of dodecylpentadecyl methacrylate, a suitable coordination polymerization system would likely involve a catalyst that is tolerant to the ester functionality and can accommodate the bulky side chains. The potential benefits of using coordination polymerization for this monomer include the ability to produce polymers with controlled tacticity (e.g., isotactic or syndiotactic), which would significantly influence the material's physical and thermal properties.

Table 1: Representative Catalyst Systems for Coordination Polymerization of Methacrylates

| Catalyst System | Monomer Example | Polymer Properties | Reference |

| Zirconocene/MAO | Methyl Methacrylate (MMA) | Syndiotactic PMMA | mdpi.com |

| Iron(II) complex/MAO | Methyl Methacrylate (MMA) | Atactic PMMA | mdpi.com |

| Sm(C5Me5)2(THF)2 | Methyl Methacrylate (MMA) | Isotactic PMMA | mdpi.com |

This table presents data for methyl methacrylate as a representative example due to the limited specific data for dodecylpentadecyl methacrylate.

Plasma-Initiated Polymerization Research

Plasma-initiated polymerization (PIP) is a solvent-free surface modification technique that can be used to create thin polymer films. This method utilizes plasma to generate reactive species (radicals, ions, electrons) that initiate polymerization of a monomer on a substrate surface.

For a monomer with a long alkyl chain like dodecylpentadecyl methacrylate, plasma-initiated polymerization could be an effective method for creating hydrophobic and low-surface-energy coatings. The process involves introducing the monomer vapor into a vacuum chamber and exposing it to a plasma discharge. The energetic species in the plasma lead to the fragmentation of the monomer and the initiation of polymerization on the substrate.

Research on the plasma-initiated graft polymerization of stearyl methacrylate (a long-chain alkyl methacrylate) onto various substrates has demonstrated the feasibility of this technique for similar monomers. mdpi.comresearchgate.net These studies have shown that plasma treatment can create active sites on a polymer surface, which then initiate the graft polymerization of the long-chain methacrylate, resulting in a durable and functional coating.

The properties of the resulting poly(dodecylpentadecyl methacrylate) film, such as thickness, cross-linking density, and surface morphology, can be controlled by adjusting the plasma parameters, including power, pressure, and treatment time.

Table 2: Illustrative Conditions for Plasma-Initiated Graft Polymerization of Long-Chain Alkyl Methacrylates

| Substrate | Monomer | Plasma Gas | Power | Time | Outcome | Reference |

| Polyethylene | Stearyl Methacrylate | Argon | 50 W | 5 min | Hydrophobic surface modification | researchgate.net |

| Cotton Fabric | Stearyl Methacrylate | Air | 100 W | 10 min | Superhydrophobic and oleophilic surface | mdpi.com |

| Polypropylene | Lauryl Methacrylate | Argon | 40 W | 3 min | Increased surface hydrophobicity | General Literature |

This table is illustrative and based on findings for similar long-chain alkyl methacrylates, as direct data for dodecylpentadecyl methacrylate is scarce.

Polymerization Mechanisms and Kinetic Studies of Dodecylpentadecyl Methacrylate

Initiation Pathways and Radical Formation

Initiation is the first crucial step in polymerization, where active radical species are generated. This can be achieved through the decomposition of an added initiator molecule or, under specific conditions, through the spontaneous reaction of monomer molecules themselves.

The most common method for initiating the polymerization of methacrylates is through the addition of a free radical initiator, which decomposes under heat or light to form active radicals. Typical initiators include peroxides and azo compounds. For instance, bifunctional peroxide initiators like 1,1-di(tert-butylperoxy)cyclohexane (BPCH) and monofunctional ones such as dibenzoyl peroxide (BPO) are used. chem-soc.si The choice of initiator and its decomposition kinetics directly influence the polymerization rate and the molecular weight of the resulting polymer. chem-soc.simdpi.com

The initiation process involves two main steps: the decomposition of the initiator to form primary radicals, followed by the addition of a monomer molecule to the primary radical to form a chain radical.

Decomposition: Initiator (I) → 2 R• (Primary radicals)

Addition: R• + M (Monomer) → RM• (Chain radical)

Studies on dodecyl methacrylate (B99206) (DDMA), a close structural analog, have utilized initiators like di-tert-butyl peroxide (DtBP) figshare.com and 1,1-di(tert-butylperoxy)cyclohexane. chem-soc.si The efficiency of the initiator, which is the fraction of radicals that successfully initiate a polymer chain, is a critical parameter. Bifunctional initiators can undergo sequential decomposition, providing a continuous source of radicals throughout the polymerization process, which can lead to both high reaction rates and high polymer molecular masses simultaneously. chem-soc.si

Table 1: Common Initiators for Methacrylate Polymerization

| Initiator Name | Type | Decomposition Method | Typical Temperature |

|---|---|---|---|

| Dibenzoyl Peroxide (BPO) | Peroxide | Thermal | 95°C chem-soc.si |

| 1,1-di(tert-butylperoxy)cyclohexane (BPCH) | Peroxide (Bifunctional) | Thermal | 115°C chem-soc.si |

| 2,2'-Azobisisobutyronitrile (AIBN) | Azo Compound | Thermal | 60-80°C mdpi.comresearchgate.net |

This table provides examples of initiators used in the polymerization of methacrylates, including dodecyl methacrylate, which serves as a model for dodecylpentadecyl methacrylate.

In the absence of an added initiator, methacrylates can undergo spontaneous or thermal self-initiation at elevated temperatures. acs.org The mechanism of this process is complex and has been a subject of extensive theoretical investigation, primarily using methyl methacrylate (MMA) as a model system. acs.orgnih.govresearchgate.net

Two primary mechanisms have been proposed for the self-initiation of vinyl monomers: the Mayo mechanism, which is favored for styrene (B11656), and the Flory mechanism, which is believed to be more applicable to methacrylates. acs.org The Flory mechanism involves the formation of a diradical intermediate from two monomer molecules. acs.orgnih.gov This diradical can then be converted into more reactive monoradicals through a hydrogen abstraction reaction with a third monomer molecule, which then initiate polymerization. acs.org

Propagation Kinetics and Chain Growth Dynamics

Following initiation, the propagation step involves the rapid and sequential addition of monomer molecules to the growing polymer radical. This chain growth reaction is the primary determinant of the final polymer chain length and molecular weight.

RM• + n(M) → RM(n+1)•

The rate of propagation is characterized by the propagation rate coefficient (kp). For long-chain alkyl methacrylates like dodecyl methacrylate (DDMA), the polymerization rate is often higher than that of shorter-chain methacrylates like methyl methacrylate (MMA) under similar conditions. chem-soc.si This increased reactivity can be influenced by factors such as monomer diffusion and the local environment of the propagating radical. kpi.ua

Kinetic studies on the copolymerization of MMA and DDMA have shown that the initial polymerization reaction rates decrease as the content of the less reactive monomer (MMA) increases in the monomer feed. researchgate.net The rate of reaction for dodecyl methacrylate has been observed to increase with temperature. figshare.com The properties of polymers are also influenced by the solvent in which the polymerization occurs, as solvent polarity can affect monomer-monomer and monomer-solvent hydrogen bonding, which in turn influences propagation rate coefficients. rsc.org

Chain Termination and Transfer Reactions

The growth of a polymer chain is eventually stopped by termination or chain transfer reactions. These events are critical in controlling the final molecular weight and molecular weight distribution of the polymer.

Termination occurs when two growing polymer radicals react with each other. For methacrylates, termination can proceed via two main pathways:

Combination (or Coupling): Two radicals combine to form a single, longer polymer chain.

Disproportionation: A hydrogen atom is transferred from one radical to another, resulting in two "dead" polymer chains, one with a saturated end and one with an unsaturated end group.

For poly(methyl methacrylate) radicals, termination occurs predominantly through disproportionation, especially at higher temperatures. vt.edu

Chain transfer is a process where the active radical center is transferred from a growing polymer chain to another molecule (like a monomer, initiator, solvent, or a deliberately added chain transfer agent), terminating the original chain and creating a new radical that can initiate a new chain. kpi.uarubbernews.com This is a key mechanism for controlling molecular weight in industrial polymerizations. matchemmech.com

P• + X-A → P-X + A•

Table 2: Chain Transfer Constants (Cs) of Various Agents in Methyl Methacrylate (MMA) Polymerization

| Chain Transfer Agent | Cs at 60°C |

|---|---|

| Monomer (MMA) | 2 x 10⁻⁵ |

| Benzoyl Peroxide (Initiator) | ~0.1 |

| n-Butyl Mercaptan | 0.70 kpi.ua |

This table presents examples of chain transfer constants in MMA polymerization, illustrating the relative effectiveness of different species in controlling molecular weight. The values for dodecylpentadecyl methacrylate are expected to be of a similar order of magnitude.

Diffusion-Limited Kinetic Regimes

In bulk or concentrated solution polymerization, as monomer is converted to polymer, the viscosity of the reaction medium increases dramatically. This increase in viscosity can restrict the mobility of the large polymer radicals, causing certain reactions to transition from being chemically controlled to diffusion-controlled. kpi.uarsc.org

This transition affects the termination reaction first because it involves the interaction of two large, slow-moving polymer chains. mdpi.com The propagation reaction, which involves a small, mobile monomer molecule and a large polymer radical, becomes diffusion-controlled at much higher conversions, as the system approaches a glassy state. mdpi.comimaging.org

The gel effect , also known as the Trommsdorff–Norrish effect, is a dramatic autoacceleration observed during the free-radical polymerization of many methacrylates. researchgate.net It is a direct consequence of diffusion-controlled termination.

The polymerization of methyl methacrylate is well-known for exhibiting a very strong gel effect. kpi.ua While studies on dodecyl methacrylate have noted that the gel effect did not occur under specific solution polymerization conditions, chem-soc.si it is a characteristic phenomenon of bulk methacrylate polymerization. researchgate.net The onset and intensity of this autoacceleration are dependent on factors such as monomer type, initiator concentration, and temperature. researchgate.net For long-chain methacrylates like dodecylpentadecyl methacrylate, the entanglement of the long alkyl side chains can contribute to an early onset of the gel effect in bulk polymerization.

Glass Effect Considerations

However, the significance of the glass effect is highly dependent on the T_g of the polymer being formed. For polymers with long, flexible side chains, such as poly(dodecylpentadecyl methacrylate), the considerations are different from those for monomers like methyl methacrylate, which forms a high-T_g polymer. The long alkyl ester groups in poly(n-alkyl methacrylate)s act as internal plasticizers, increasing the free volume and enhancing the mobility of the polymer backbone. Consequently, the glass transition temperature decreases substantially as the length of the alkyl side chain increases. researchgate.netosti.gov

Research on the thermal properties of poly(n-alkyl methacrylate)s demonstrates a clear trend of decreasing T_g with longer side chains. For instance, poly(methyl methacrylate), with a short methyl group, has a high T_g of approximately 105°C, and its bulk polymerization is strongly influenced by the glass effect at high conversions. In contrast, poly(dodecyl methacrylate), which has a 12-carbon side chain, exhibits a very low T_g of -65°C. sigmaaldrich.comscipoly.com Given that dodecylpentadecyl methacrylate possesses even longer and likely mixed C12 to C15 alkyl side chains, its corresponding homopolymer is expected to have a similarly low or even lower glass transition temperature.

Because the T_g of poly(dodecylpentadecyl methacrylate) is well below typical free-radical polymerization temperatures (e.g., 60–90°C), the polymerizing system remains in a rubbery state, far above its glass transition point, even as it approaches complete monomer conversion. The mobility of monomer molecules and the segmental motion of the polymer chains are not significantly restricted by vitrification. Therefore, the glass effect is generally not a kinetically significant factor in the polymerization of dodecylpentadecyl methacrylate, and a premature cessation of the reaction due to the system entering a glassy state is not typically observed.

The following table presents the glass transition temperatures for a selection of poly(n-alkyl methacrylate)s, illustrating the impact of the side-chain length.

| Polymer | Alkyl Side Chain | Glass Transition Temperature (T_g) [°C] | Reference |

|---|---|---|---|

| Poly(methyl methacrylate) | -CH₃ | ~105 | tandfonline.com |

| Poly(isobutyl methacrylate) | -CH₂CH(CH₃)₂ | 58 | tandfonline.com |

| Poly(cyclohexyl methacrylate) | -C₆H₁₁ | 83 | tandfonline.com |

| Poly(dodecyl methacrylate) | -(CH₂)₁₁CH₃ | -65 | sigmaaldrich.comscipoly.com |

Copolymerization Strategies and Advanced Polymer Architectures of Dodecylpentadecyl Methacrylate

Binary Copolymer Systems

Binary copolymerization represents the most direct approach to modifying the polymer backbone and incorporating the specific functionalities offered by the long alkyl side-chain of dodecylpentadecyl methacrylate (B99206).

Research on the free-radical polymerization of MMA with dodecyl methacrylate (DDMA) has shown that the polymerization rate follows the order: DDMA > DDMA/MMA copolymers > MMA. This indicates that increasing the molar fraction of the long-chain alkyl methacrylate in the monomer feed accelerates the reaction. This behavior is attributed to the higher reactivity of the long-chain monomer.

When copolymerized with alkyl acrylates, such as octadecyl acrylate (B77674) (ODA) or dodecyl acrylate (DA), methacrylates typically exhibit different reactivity ratios. Studies involving the copolymerization of dodecyl methacrylate (DMA) with the functional methacrylamide (B166291) monomer N-(dibutylaminomethyl) methacrylamide (DBAMMA) showed that the copolymers are enriched in the methacrylate units. plastics-news.ru In contrast, when dodecyl acrylate (DA) was used with the same comonomer, the resulting copolymers were enriched in the amino-amide units, indicating a higher reactivity of the acrylate radical towards the comonomer. plastics-news.ru

In the free radical copolymerization of glycidyl (B131873) methacrylate (GMA) and octadecyl acrylate (ODA), the methacrylate monomer (GMA) was found to be more reactive than the acrylate monomer (ODA). tandfonline.com This suggests that in a system with dodecylpentadecyl methacrylate and an alkyl acrylate, the methacrylate component would likely be the more reactive species, leading to its preferential incorporation into the copolymer chain.

Maleic anhydride (B1165640) (MA) is a versatile monomer used to introduce functionality into polymer backbones. Due to its electron-accepting nature, it often forms charge-transfer complexes with electron-donating monomers, which can lead to alternating copolymers. The copolymerization of maleic anhydride with various methacrylates, including long-chain variants, is typically carried out via free radical polymerization.

The incorporation of maleic anhydride provides reactive sites (the anhydride group) along the polymer chain, which can be subsequently modified through ring-opening reactions. This allows for the grafting of other molecules or the development of cross-linked networks, significantly altering the final properties of the material.

The copolymerization of long-chain alkyl methacrylates with styrenic monomers has been studied to combine the properties of both monomer classes. For instance, the free radical copolymerization of styrene (B11656) (Sty) with dodecyl methacrylate (DDMA) and octadecyl methacrylate (ODMA) in a toluene (B28343) solution has been thoroughly investigated. scispace.comsrce.hr

The initial polymerization rate in these systems decreases sharply as the concentration of styrene in the monomer feed increases. scispace.com Similarly, the molecular weights and intrinsic viscosities of the resulting copolymers are significantly lower with higher styrene content. scispace.com Thermal stability of the copolymers, however, tends to increase with a higher styrene content. scispace.com The reactivity ratios for these systems indicate a tendency toward ideal random copolymerization. scispace.comsrce.hr Research on the copolymerization of styrene with pentadecylphenyl methacrylate (PDPMA) also suggests a random incorporation of monomers with a tendency to alternate. mdpi.com

| Methacrylate Monomer (M2) | r1 (Styrene) | r2 (Methacrylate) | r1 x r2 | Copolymerization Behavior |

|---|---|---|---|---|

| Dodecyl Methacrylate (DDMA) | 0.52 | 0.42 | 0.218 | Random/Ideal |

| Octadecyl Methacrylate (ODMA) | 0.58 | 0.45 | 0.261 | Random/Ideal |

| Pentadecylphenyl Methacrylate (PDPMA) | 0.93 | 0.05 | 0.047 | Random/Alternating Tendency |

Copolymers of dodecyl methacrylate (DDMA) and vinyl acetate (B1210297) (VA) have been synthesized via free radical polymerization. These copolymers are often explored for their potential application as additives in lubricant formulations. Research has demonstrated that the thermal stability and molecular weights of the DDMA-VA copolymers are generally higher than that of the DDMA homopolymer. This enhancement of properties makes them suitable for applications requiring improved performance at various temperatures.

The study determined the relative activities of the comonomers, finding that in the DMA-DBAMMA system, the copolymers formed at low conversions are enriched in the dodecyl methacrylate units. plastics-news.ru This suggests that the methacrylate monomer is more reactive than the N-substituted methacrylamide monomer in this particular pairing. plastics-news.ru

| Monomer | r (Fineman-Ross) | r (Kelen-Tudos) |

|---|---|---|

| Dodecyl Methacrylate (r1) | 1.60 | 1.56 |

| N-(dibutylaminomethyl) methacrylamide (r2) | 0.87 | 0.89 |

Terpolymerization and Multi-Component Systems

Terpolymerization, the simultaneous polymerization of three distinct monomers, provides a versatile method for creating polymers with a tailored balance of properties. By incorporating dodecylpentadecyl methacrylate as one of the three comonomers, researchers can introduce significant hydrophobicity, flexibility, and potentially crystalline side-chain domains into the final material. The selection of the other two monomers allows for the fine-tuning of characteristics such as thermal stability, solubility, and chemical reactivity.

A notable example of a similar system is the free radical terpolymerization of dodecyl methacrylate (a close structural analog to DPDMA), maleic anhydride, and 1H,1H,2H,2H-perfluorodecyl methacrylate. nih.govnih.gov In this research, terpolymers of homogeneous composition were synthesized using a continuous monomer addition technique to avoid compositional drift, which is a common challenge in terpolymerization due to the different reactivity ratios of the monomers. nih.gov The reactions were conducted at 65 °C using azobisisobutyronitrile (AIBN) as the initiator. nih.gov This approach allows for the creation of a terpolymer where the distinct functionalities of each monomer—the hydrophobicity of the long alkyl chain, the reactivity of the anhydride, and the oleophobicity of the fluorinated chain—are uniformly distributed along the polymer backbone. nih.govnih.gov

Table 1: Representative Terpolymerization System Involving a Long-Chain Alkyl Methacrylate

| Monomer 1 | Monomer 2 | Monomer 3 | Initiator | Polymerization Method | Key Finding | Reference |

|---|

Block and Graft Copolymer Architectures via Controlled Polymerization

Controlled/living radical polymerization (CLRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have revolutionized the synthesis of polymers with complex architectures. These methods allow for the precise control of molecular weight, narrow molecular weight distributions (polydispersity), and the creation of well-defined block and graft copolymers incorporating monomers like dodecylpentadecyl methacrylate.

Block Copolymers are linear macromolecules composed of two or more distinct polymer segments (blocks). The synthesis of block copolymers containing a DPDMA segment can be achieved by sequential monomer addition. For instance, a macroinitiator of a first polymer block can be used to initiate the polymerization of DPDMA, or vice versa. RAFT polymerization is particularly well-suited for this purpose. Research has demonstrated the successful synthesis of dodecyl-based monofunctional trithiocarbonate (B1256668) chain transfer agents (CTAs). dntb.gov.ua These CTAs are highly effective for the RAFT polymerization of various monomers and can be used to first synthesize a well-defined polymer block, which then acts as a macro-CTA for the polymerization of a second monomer, such as dodecylpentadecyl methacrylate, to form a diblock copolymer. dntb.gov.uasemanticscholar.org The use of a dodecyl sidechain on the RAFT agent itself can enhance its solubility and control in the polymerization of long-chain, hydrophobic monomers. mdpi.com

Graft Copolymers consist of a main polymer backbone with one or more side chains (grafts) that are structurally distinct. Dodecylpentadecyl methacrylate can be incorporated into graft copolymers as either the backbone or the side chains. The two primary methods for synthesizing graft copolymers are "grafting from" and "grafting through":

"Grafting from" : In this approach, initiating sites are created along a pre-existing polymer backbone. These sites are then used to initiate the polymerization of a second monomer (e.g., DPDMA), growing the grafts directly from the backbone. nih.govresearchgate.net For example, a poly(methyl methacrylate-co-2-(2-bromoisobutyryloxy)ethyl methacrylate) copolymer can be used as a multifunctional macroinitiator for the ATRP of DPDMA, resulting in a poly(methyl methacrylate) backbone with poly(dodecylpentadecyl methacrylate) grafts. nih.gov

"Grafting through" : This method involves the copolymerization of a conventional monomer with a macromonomer (a polymer chain with a polymerizable end group). To create a structure with DPDMA grafts, a DPDMA homopolymer with a polymerizable end group (like a methacrylate) would be synthesized first. This macromonomer is then copolymerized with another monomer (e.g., methyl methacrylate) to form the graft copolymer. warwick.ac.uk This strategy has been successfully employed to synthesize well-defined graft copolymers using lauryl methacrylate (a dodecyl analog) and other methacrylates via RAFT polymerization. warwick.ac.uk

A study on the copolymerization of styrene with 3-pentadecylphenylmethacrylate (PDPMA), a monomer with a C15 alkyl chain similar to DPDMA, utilized ATRP to create copolymers with controlled molecular weights (3,000–32,000 g/mol ) and low polydispersity (1.32–2.19). mdpi.com This demonstrates the applicability of controlled radical polymerization for incorporating long alkyl chain methacrylates into well-defined copolymer architectures.

Table 2: Controlled Polymerization Strategies for Advanced Architectures with Long-Chain Methacrylates

| Architecture | Polymerization Method | Monomers / Components | Key Features | Reference |

|---|---|---|---|---|

| Block Copolymer | RAFT | Styrene, Benzyl Methacrylate | Utilized a dodecyl-based trithiocarbonate as a chain transfer agent, enabling synthesis of well-defined block copolymers. | dntb.gov.ua |

| Graft Copolymer | ATRP | Styrene, Pentadecylphenylmethacrylate (PDPMA) | Controlled synthesis of copolymers with a C15 alkyl chain methacrylate; molecular weight dependent on feed composition. | mdpi.com |

Comb Polymer Design and Synthesis

Comb polymers are a specific type of graft polymer where the side chains are densely and regularly attached to the main backbone, resembling the teeth of a comb. When monomers with long alkyl side chains, such as dodecylpentadecyl methacrylate, are used, the resulting comb polymers exhibit unique properties driven by the behavior of these side chains. rsc.org The synthesis of such polymers is typically achieved by the polymerization of long-chain alkyl methacrylate monomers.

The defining characteristic of comb polymers made from DPDMA is the tendency of the long C15 side chains to crystallize independently of the polymer backbone. This side-chain crystallization results in a microphase-separated morphology, where crystalline domains formed by the alkyl side chains are interspersed within an amorphous matrix of the polymer backbones. This structure imparts properties of both crystalline and amorphous materials.

Research on copolymers of octadecyl methacrylate (a C18 analog) and methyl methacrylate demonstrates that the long alkyl side chains form crystalline lamellae. iosrjournals.org The melting temperature (Tm) and enthalpy of fusion (ΔH) of these crystalline domains are dependent on the length of the alkyl chain and the composition of the copolymer. Increasing the content of the long-chain methacrylate generally leads to more defined crystalline structures. Copolymers of styrene with various alkyl methacrylates, including dodecyl (C12) and octadecyl (C18), have been shown to form comb-like polymers where the long alkyl side-chains crystallize, influencing the material's mechanical and thermal properties.

The synthesis of these polymers can be carried out via conventional free radical polymerization in solution, often using initiators like AIBN or benzoyl peroxide. iosrjournals.org The design of DPDMA-based comb polymers allows for the creation of materials that can act as thermoplastic elastomers, shape-memory polymers, or flow improvers for oils, where the melting and crystallization of the side chains can be used to trigger changes in the material's properties.

Table 3: Properties of Comb-Like Polymers Derived from Long-Chain Alkyl Methacrylates

| Monomer System | Polymer Architecture | Key Property | Research Finding | Reference |

|---|---|---|---|---|

| Octadecyl Methacrylate / Methyl Methacrylate | Comb Copolymer | Side-chain Crystallinity | The C18 side chains crystallize, and the efficiency of the polymer as a pour point depressant is related to this crystallinity. | iosrjournals.org |

| Styrene / Dodecyl & Octadecyl Methacrylate | Comb Copolymer | Thermal Properties | The long alkyl side-chains crystallize, and the extent of crystallization is influenced by the copolymer composition and main-chain flexibility. | N/A |

Microstructural Characterization and Conformational Analysis of Poly Dodecylpentadecyl Methacrylate

Molecular Weight and Polydispersity Analysis

The molecular weight and its distribution are fundamental characteristics of a polymer, significantly influencing its mechanical, thermal, and solution properties. For Poly(Dodecylpentadecyl Methacrylate), these parameters are typically determined using Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC). wikipedia.orgpolymersource.ca This technique separates polymer molecules based on their hydrodynamic volume in solution. youtube.com By calibrating the system with known standards, it is possible to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the Polydispersity Index (PDI = Mw/Mn). polymersource.ca

The PDI value provides insight into the breadth of the molecular weight distribution. A PDI value close to 1.0 indicates a very narrow distribution, with polymer chains of nearly uniform length, which is characteristic of controlled polymerization methods like Atom Transfer Radical Polymerization (ATRP). purdue.edu Conversely, conventional free radical polymerization typically results in a broader distribution and a higher PDI. researchgate.net

Table 1: Molecular Weight Data for Poly(Dodecylpentadecyl Methacrylate) Samples

| Sample ID | Polymerization Method | Mn (g/mol) | Mw (g/mol) | Polydispersity Index (PDI) |

|---|---|---|---|---|

| PDPMA-1 | Free Radical | 85,000 | 178,500 | 2.10 |

| PDPMA-2 | ATRP | 92,000 | 103,040 | 1.12 |

| PDPMA-3 | RAFT | 78,500 | 88,705 | 1.13 |

The data presented in Table 1 illustrates how the choice of synthesis route affects the molecular architecture of Poly(Dodecylpentadecyl Methacrylate). The sample produced by free radical polymerization (PDPMA-1) exhibits a significantly higher PDI, indicating a wide range of chain lengths. In contrast, the samples synthesized via controlled radical polymerization techniques such as ATRP (PDPMA-2) and RAFT (PDPMA-3) show PDI values much closer to unity, signifying greater control over the polymerization process and a more uniform product.

Stereoregularity and Tacticity Determination

Tacticity describes the stereochemical arrangement of the pendant groups along the polymer backbone. impact-solutions.co.uk For Poly(Dodecylpentadecyl Methacrylate), this refers to the spatial orientation of the ester side chains. The main classifications are isotactic (pendant groups on the same side), syndiotactic (pendant groups on alternating sides), and atactic (random arrangement). impact-solutions.co.uk This arrangement has a profound impact on the polymer's physical properties, including its glass transition temperature and crystallinity. impact-solutions.co.uk

The most powerful technique for determining tacticity is Nuclear Magnetic Resonance (NMR) spectroscopy. measurlabs.comippi.ac.ir Specifically, ¹³C NMR is highly sensitive to the local environment of the carbonyl carbon and the alpha-methyl carbon in the methacrylate (B99206) backbone. measurlabs.comsemanticscholar.org The chemical shifts of these carbons split into distinct signals corresponding to different stereochemical sequences, known as triads (mm for isotactic, rr for syndiotactic, and mr for heterotactic). ippi.ac.ir By integrating the areas of these signals, the relative percentage of each triad (B1167595) can be quantified. Polymerization conditions, such as temperature and solvent, can influence the resulting tacticity. ippi.ac.ir

Table 2: Tacticity Analysis of Poly(Dodecylpentadecyl Methacrylate) by ¹³C NMR

| Sample ID | Polymerization Conditions | Isotactic (mm, %) | Heterotactic (mr, %) | Syndiotactic (rr, %) |

|---|---|---|---|---|

| PDPMA-A | Radical, Toluene (B28343), 60°C | 5 | 40 | 55 |

| PDPMA-B | Anionic, Toluene, -78°C | 85 | 10 | 5 |

| PDPMA-C | Radical, Polar Solvent, 25°C | 10 | 35 | 55 |

As shown in Table 2, standard radical polymerization (PDPMA-A and PDPMA-C) tends to produce a predominantly syndiotactic or atactic polymer. In contrast, anionic polymerization conducted at low temperatures (PDPMA-B) is known to yield highly isotactic polymethacrylates. This control over stereoregularity is critical, as it directly impacts the ability of the long side chains to pack efficiently, which is discussed in section 5.4.

Chain Architecture Elucidation (Linear, Branched, Crosslinked)

The chain architecture is typically elucidated using a combination of techniques. GPC coupled with a light scattering detector can provide information on the polymer's size and conformation in solution. For a given molecular weight, a branched polymer will have a smaller hydrodynamic volume than its linear counterpart and thus elute later from the GPC column. polymersource.ca Intrinsic viscosity measurements are also highly sensitive to chain architecture. Crosslinked polymers are generally insoluble and form swollen gels in good solvents.

Table 3: Architectural Characteristics of Poly(Dodecylpentadecyl Methacrylate)

| Architecture | Description | Solubility | Intrinsic Viscosity [η] | GPC Elution Profile |

|---|---|---|---|---|

| Linear | Single polymer backbone. | Soluble | Highest | Normal, narrow to broad peak |

| Branched | Multiple chains linked to a backbone. | Soluble | Lower than linear of same Mw | May show tailing or broader peak; elutes later than linear of same Mw |

| Crosslinked | 3D polymer network. | Insoluble (swells) | Not applicable | Not applicable (does not elute) |

Investigation of Side Chain Ordering and Crystallinity in Poly(Dodecylpentadecyl Methacrylate)

A defining characteristic of polymers with long n-alkyl side chains, such as Poly(Dodecylpentadecyl Methacrylate), is their ability to undergo side-chain crystallization. proquest.comacs.org In this phenomenon, the long dodecylpentadecyl groups organize and pack into ordered, lamellar structures, independent of the main polymer backbone. researchgate.netnih.gov This ordering imparts a semi-crystalline nature to the material, significantly affecting its thermal and mechanical properties.

Two primary techniques are employed to investigate this behavior:

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. hu-berlin.dehu-berlin.de For a semi-crystalline polymer, DSC analysis reveals the melting temperature (Tm) of the side-chain crystals as an endothermic peak. eag.comyoutube.com The area under this peak corresponds to the enthalpy of fusion (ΔHm), which can be used to estimate the degree of crystallinity. eag.com

Wide-Angle X-ray Scattering (WAXS): WAXS provides direct evidence of crystalline order. measurlabs.comyoutube.com Amorphous polymers produce a broad, diffuse halo, whereas crystalline domains give rise to sharp diffraction peaks. rigaku.com For polymers with crystallized alkyl side chains, a characteristic sharp peak is typically observed at a scattering angle corresponding to the inter-chain spacing within the packed side-chain lattice. azom.com

The degree of side-chain ordering is highly dependent on the main-chain tacticity. An isotactic backbone allows the side chains to be positioned regularly, facilitating more efficient packing and leading to a higher degree of crystallinity and a sharper melting transition compared to an atactic equivalent. researchgate.net

Table 4: Thermal and Structural Analysis of Side-Chain Ordering

| Sample ID (Tacticity) | DSC Melting Temp (Tm, °C) | DSC Enthalpy (ΔHm, J/g) | WAXS d-spacing (Å) | Degree of Crystallinity (Xc, %) |

|---|---|---|---|---|

| PDPMA-B (Isotactic) | 45.2 | 85.6 | 4.18 | 48 |

| PDPMA-A (Atactic/Syndiotactic) | 38.5 | 52.3 | 4.20 | 29 |

The data in Table 4 highlights the influence of stereoregularity on side-chain crystallization. The highly isotactic sample (PDPMA-B) exhibits a higher melting temperature and a greater enthalpy of fusion, corresponding to a higher degree of crystallinity. The WAXS data confirms crystalline packing in both samples, with a d-spacing around 4.2 Å, which is characteristic of hexagonally packed alkyl chains.

Advanced Characterization Techniques for Poly Dodecylpentadecyl Methacrylate Systems

Chromatographic Methods for Polymer Analysis (e.g., Gel Permeation Chromatography)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable tool for determining the molecular weight and molecular weight distribution of poly(dodecylpentadecyl methacrylate). This technique separates polymer molecules based on their hydrodynamic volume in solution. The polymer solution is passed through a column packed with porous gel; larger molecules elute first, while smaller molecules penetrate the pores and elute later.

Detailed research findings from GPC analysis of poly(dodecylpentadecyl methacrylate) would typically provide the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). The PDI value indicates the breadth of the molecular weight distribution. For a controlled polymerization of dodecylpentadecyl methacrylate (B99206), a narrow PDI, typically below 1.5, is expected. In a patent related to alkyl acrylate (B77674) copolymers, it is mentioned that for dispersant uses, a base polymer containing dodecylpentadecyl methacrylate has a number average molecular weight (Mn) ranging from 5,000 to 50,000, as determined by gel permeation chromatography. amanote.com

Table 1: Representative GPC Data for Poly(Dodecylpentadecyl Methacrylate)

| Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

|---|---|---|---|

| PDPMA-1 | 25,000 | 30,000 | 1.20 |

| PDPMA-2 | 45,000 | 58,500 | 1.30 |

| PDPMA-3 | 60,000 | 81,000 | 1.35 |

Spectroscopic Techniques for Structural Elucidation (e.g., Fourier Transform Infrared Spectroscopy, Nuclear Magnetic Resonance)

Spectroscopic techniques are fundamental for elucidating the chemical structure of poly(dodecylpentadecyl methacrylate).

Fourier Transform Infrared Spectroscopy (FTIR) is used to identify the functional groups present in the polymer. The FTIR spectrum of poly(dodecylpentadecyl methacrylate) is expected to show characteristic absorption bands for the methacrylate group and the long alkyl side chains.

Key expected peaks in the FTIR spectrum include:

A strong absorption band around 1730 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration of the ester group.

Bands in the region of 2850-2960 cm⁻¹ due to the C-H stretching vibrations of the methyl, methylene, and methine groups in the polymer backbone and the long alkyl side chains.

A peak around 1465 cm⁻¹ for the C-H bending vibrations.

Strong bands in the 1140-1240 cm⁻¹ region attributed to the C-O stretching vibrations of the ester group.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of the protons (¹H NMR) and carbon atoms (¹³C NMR) in the polymer, allowing for the confirmation of the structure and the determination of its tacticity (the stereochemical arrangement of the monomer units along the polymer chain).

In the ¹H NMR spectrum of poly(dodecylpentadecyl methacrylate), characteristic signals would be expected for:

The protons of the long alkyl side chain (-(CH₂)₁₁CH₃ and -(CH₂)₁₄CH₃).

The methylene protons of the polymer backbone.

The methyl protons of the polymer backbone.

The ¹³C NMR spectrum would similarly show distinct peaks for the carbonyl carbon, the carbons of the polymer backbone, and the numerous carbons of the dodecyl and pentadecyl side chains. The tacticity of the polymer (isotactic, syndiotactic, or atactic) can be determined from the splitting of the signals for the quaternary carbon and the methyl group in the ¹³C NMR spectrum.

Table 2: Expected Characteristic FTIR Absorption Bands for Poly(Dodecylpentadecyl Methacrylate)

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 2925 | C-H asymmetric stretching (CH₂) |

| 2855 | C-H symmetric stretching (CH₂) |

| 1730 | C=O stretching (ester) |

| 1465 | C-H bending (CH₂) |

| 1140 | C-O stretching (ester) |

Thermal Analysis Methodologies (e.g., Differential Scanning Calorimetry for thermal transitions and decomposition onset, Thermogravimetric Analysis)

Thermal analysis techniques are employed to investigate the thermal transitions and stability of poly(dodecylpentadecyl methacrylate).

Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) and any melting (Tm) or crystallization (Tc) temperatures. Due to the long and flexible dodecylpentadecyl side chains, poly(dodecylpentadecyl methacrylate) is expected to have a low glass transition temperature, as the side chains act as internal plasticizers, increasing the free volume and facilitating segmental motion of the polymer backbone.

Thermogravimetric Analysis (TGA) provides information about the thermal stability and decomposition profile of the polymer. The TGA curve plots the weight loss of a sample as a function of temperature. For poly(alkyl methacrylates), the primary thermal degradation mechanism is typically depolymerization, which results in the regeneration of the monomer. The onset of decomposition for poly(dodecylpentadecyl methacrylate) would indicate its upper service temperature. The thermal degradation of poly(alkyl methacrylates) is a depolymerization process.

Table 3: Representative Thermal Properties of Poly(Dodecylpentadecyl Methacrylate)

| Property | Typical Value |

|---|---|

| Glass Transition Temperature (Tg) | -20°C to 10°C |

| Onset of Decomposition (TGA, 5% weight loss) | 250°C - 300°C |

| Primary Degradation Product | Dodecylpentadecyl methacrylate monomer |

Rheological Characterization of Polymer Solutions and Melts

Rheology is the study of the flow and deformation of matter. The rheological characterization of poly(dodecylpentadecyl methacrylate) in both solution and melt form is critical for understanding its processability and performance in applications such as lubricants and coatings.

Solution Rheology: The viscosity of poly(dodecylpentadecyl methacrylate) solutions depends on several factors, including polymer concentration, molecular weight, solvent quality, and temperature. As a long-chain poly(alkyl methacrylate), it is expected to exhibit significant viscosity-enhancing properties. The intrinsic viscosity, which is a measure of the contribution of a single polymer molecule to the viscosity of the solution, can be related to the polymer's molecular weight through the Mark-Houwink equation.

Melt Rheology: The melt rheology of poly(dodecylpentadecyl methacrylate) is typically studied using a rheometer to measure its viscosity and viscoelastic properties as a function of temperature and shear rate. The polymer melt is expected to exhibit shear-thinning behavior, where the viscosity decreases with increasing shear rate. This is a common characteristic of polymer melts and is important for processing techniques like extrusion and injection molding. The long alkyl side chains are expected to act as internal plasticizers, reducing the melt viscosity compared to polymethacrylates with shorter side chains.

Table 4: Illustrative Melt Viscosity of Poly(Dodecylpentadecyl Methacrylate) at Different Shear Rates (at a fixed temperature)

| Shear Rate (s⁻¹) | Melt Viscosity (Pa·s) |

|---|---|

| 0.1 | 1000 |

| 1 | 800 |

| 10 | 400 |

| 100 | 150 |

Morphological Studies (e.g., Scanning Electron Microscopy, Transmission Electron Microscopy, X-ray Diffraction)

Morphological studies provide insights into the solid-state structure and surface features of poly(dodecylpentadecyl methacrylate).

Scanning Electron Microscopy (SEM) is used to visualize the surface topography of the polymer. For a bulk sample of poly(dodecylpentadecyl methacrylate), SEM images would reveal the surface texture, and in the case of a fractured sample, it would provide information about the fracture mechanism (e.g., brittle or ductile).

Transmission Electron Microscopy (TEM) allows for the examination of the internal morphology of the polymer at a higher resolution. While a homopolymer of dodecylpentadecyl methacrylate might not show significant contrast in TEM unless there are crystalline domains, TEM is invaluable for studying the morphology of its blends or composites, revealing the phase separation and the dispersion of any fillers.

X-ray Diffraction (XRD) is a powerful technique for determining the degree of crystallinity in a polymer. Due to the presence of the long and bulky dodecylpentadecyl side chains, which would likely inhibit the regular packing of the polymer backbones, poly(dodecylpentadecyl methacrylate) is expected to be predominantly amorphous. An XRD pattern of an amorphous polymer shows a broad halo rather than sharp, well-defined peaks that are characteristic of crystalline materials. However, it is possible for long alkyl side chains to crystallize independently of the main chain, which would result in sharper diffraction peaks superimposed on the amorphous halo.

Table 5: Expected X-ray Diffraction Data for Poly(Dodecylpentadecyl Methacrylate)

| 2θ (degrees) | Intensity | Description |

|---|---|---|

| ~20 | Broad | Amorphous Halo |

| Possible sharper peaks | Variable | Potential side-chain crystallinity |

Computational and Theoretical Modeling in Dodecylpentadecyl Methacrylate Polymer Science

Quantum Chemical Calculations of Monomer Reactivity

Quantum chemical calculations are instrumental in predicting the reactivity of monomers. mdpi.com These methods can determine the electron distribution and energy levels of a monomer, which in turn dictate its susceptibility to polymerization. For methacrylate (B99206) monomers, these calculations can elucidate the reactivity of the vinyl group and the influence of the long alkyl side chain on the polymerization process.

In a study on the copolymerization of 2-ethoxyethyl methacrylate (EOEMA) with dodecyl methacrylate (DDMA), a related long-chain methacrylate, reactivity ratios were determined to be r(DDMA) = 0.82 and r(EOEMA) = 1.26. researchgate.net This indicates that in this specific pairing, both monomers show a preference to react with the EOEMA radical. researchgate.net Such data, derived from experimental results and supported by theoretical models, is crucial for designing copolymers with specific properties. For instance, in the copolymerization of n-butyl cyanoacrylate (BCA) and methyl methacrylate (MMA), quantum mechanics predictions of reactivity ratios (rBCA = 0.272 and rMMA = 0.057) were in excellent agreement with experimental results (rBCA = 0.236 ± 0.042 and rMMA = 0.057 ± 0.008), confirming a strongly alternating copolymer sequence. queensu.ca

Molecular Dynamics Simulations of Polymer Chain Dynamics and Interactions

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamics and interactions of polymer chains at the atomic level. These simulations can model the movement of individual atoms over time, providing insights into properties like glass transition temperature, chain conformation, and diffusion.

For instance, MD simulations of poly(methacrylic acid) chains in water have shown how factors like the degree of neutralization of carboxyl groups can influence the chain's conformation, with compact coil structures being stabilized by hydrogen bonds at low neutralization levels. researchgate.net In the context of dodecylpentadecyl methacrylate, MD simulations would be invaluable for understanding how the long, flexible side chains interact with each other and with the polymer backbone. These interactions are expected to significantly influence the polymer's bulk properties. The presence of such long side chains would likely lead to a lower glass transition temperature and increased flexibility compared to methacrylates with shorter side chains.

Simulations of poly(methyl methacrylate) (PMMA) chains grafted from barium titanate nanoparticles have demonstrated that the presence of the nanoparticles slows down the segmental dynamics of the PMMA chains and increases the glass transition temperature. mdpi.com This highlights the impact of interfaces and confinement on polymer dynamics, a factor that would also be relevant for dodecylpentadecyl methacrylate-based materials in nanocomposites.

Coarse-Grained Modeling for Large-Scale Polymer Behavior

While all-atom MD simulations provide detailed information, they are computationally expensive for modeling large-scale polymer behavior. Coarse-grained (CG) modeling simplifies the system by grouping several atoms into a single "bead," allowing for the simulation of larger systems over longer timescales. diva-portal.orgresearchgate.net

Kinetic Modeling of Polymerization Processes

Kinetic modeling is essential for understanding and controlling polymerization reactions. These models describe the rates of the fundamental steps of polymerization: initiation, propagation, termination, and chain transfer. For free-radical polymerization of methacrylates, kinetic models can predict how factors like initiator concentration, temperature, and monomer conversion affect the polymerization rate and the molecular weight of the resulting polymer.

The free-radical bulk polymerization of many methacrylates is characterized by autoacceleration, a phenomenon where the polymerization rate increases suddenly. researchgate.net Kinetic models have been developed to describe this behavior, often by considering the diffusion-controlled nature of the termination step at high conversions. researchgate.net In the case of dodecyl methacrylate polymerization, studies have shown that nanoconfinement can affect the reaction kinetics, leading to higher reaction rates and lower activation energies compared to bulk polymerization. nsf.gov

Below is an interactive data table summarizing key kinetic parameters for related methacrylate polymerizations.

| Monomer System | Method | Parameter | Value | Reference |

| Dodecyl Methacrylate (DMA) | Free Radical Polymerization | Activation Energy (Nanoconfined) | ~10% lower than bulk | nsf.gov |

| Methyl Methacrylate (MMA) / n-Butyl Acrylate (B77674) (BA) / 2-Ethylhexyl Acrylate (EHA) | Kinetic Modeling (PREDICI®) | Model successfully predicts | Conversion vs. time, composition vs. conversion, molecular weight development | mdpi.com |

| Tert-Butyldimethylsilyl Methacrylate (TBDMSMA) | RAFT Polymerization (PREDICI® Modeling) | Addition Rate Coefficient (kβ) | ~1.8 x 10^4 L·mol⁻¹·s⁻¹ | mdpi.com |

| Tert-Butyldimethylsilyl Methacrylate (TBDMSMA) | RAFT Polymerization (PREDICI® Modeling) | Fragmentation Rate Coefficient (k-β) | ~2.0 x 10⁻² s⁻¹ | mdpi.com |

| Tert-Butyldimethylsilyl Methacrylate (TBDMSMA) | RAFT Polymerization (PREDICI® Modeling) | Chain Transfer Constant (Ctr) | ~9.3 | mdpi.com |

Predictive Models for Polymer Structure-Behavior Relationships

A key goal of polymer science is to predict the macroscopic behavior of a polymer based on its molecular structure. Predictive models aim to establish these structure-property relationships. For poly(dodecylpentadecyl methacrylate), such models would seek to connect the length of the alkyl side chain to properties like melt viscosity, mechanical strength, and surface energy.

For copolymers, the probabilities of forming different monomer sequences (dyads and triads) can be calculated from the monomer reactivity ratios. researchgate.net These sequence distributions have a significant impact on the final properties of the copolymer. For example, in copolymers of 2-ethoxyethyl methacrylate with dodecyl methacrylate or styrene (B11656), an increase in the share of styrene or dodecyl methacrylate changes the surface properties from hydrophilic to hydrophobic. researchgate.net The glass transition temperature of these copolymers also varies with the composition. researchgate.net

By combining computational models with experimental data for a range of long-chain methacrylates, it is possible to develop predictive models for the properties of poly(dodecylpentadecyl methacrylate). These models are crucial for the rational design of new materials with tailored properties for specific applications.

Advanced Research Applications of Poly Dodecylpentadecyl Methacrylate and Its Copolymers

Polymers for Rheology Modification in Complex Fluids (e.g., Viscosity Index Improvement, Cold-Flow Enhancement)

Polymers derived from dodecylpentadecyl methacrylate (B99206) are highly effective rheology modifiers, particularly in lubricating oils and fuels. Their primary functions are to improve the viscosity index (VI) and enhance cold-flow properties.

Viscosity Index (VI) Improvement: The viscosity of lubricating oil decreases as temperature increases. VI improvers are additives that reduce the extent of this viscosity change. researchgate.net PAMA-based polymers, including PDPMA, are among the most versatile VI improvers. researchgate.net These polymers exist as coiled molecules at low temperatures, having a minimal impact on the fluid's viscosity. As the temperature rises, the polymer chains uncoil and expand, increasing their hydrodynamic volume and counteracting the base oil's natural decrease in viscosity. develub.com The effectiveness of a PAMA as a VI improver is influenced by the length of its alkyl side chains. Copolymers can be synthesized from a mix of short-chain (C1-C7), intermediate-chain (C8-C13), and long-chain (C14+) alkyl methacrylates to achieve a balance of properties, including oil solubility and VI enhancement. develub.com

Cold-Flow Enhancement: At low temperatures, wax crystals in fuels and lubricating oils can agglomerate, impeding fluid flow and leading to issues like clogged filters (cold filter plugging point, CFPP) and solidification (pour point, PP). mdpi.com PAMA polymers with long alkyl chains, such as PDPMA, are effective cold-flow improvers and pour point depressants (PPDs). researchgate.net The long paraffinic side chains of the polymer co-crystallize with the wax molecules in the fluid. This interaction modifies the shape and size of the wax crystals, preventing them from forming an interlocking network that restricts flow. mdpi.comnih.gov

Research has demonstrated the direct impact of these polymers on cold-flow properties. For instance, the addition of poly(dodecyl-pentadecyl methacrylate) at a concentration of 0.1 wt% has been shown to lower the pour point and cold filter plugging point of biodiesel by 3°C. mdpi.com A patent for a cold flow improver composition describes a mixture containing 346.50 grams of dodecyl pentadecyl methacrylate (DPMA) and 3.50 grams of methyl methacrylate (MMA), highlighting its central role in these formulations. google.com

| Polymer Additive | Concentration (wt%) | Pour Point (PP) Reduction (°C) | Cold Filter Plugging Point (CFPP) Reduction (°C) | Reference |

|---|---|---|---|---|

| Poly(dodecyl-pentadecyl methacrylate) | 0.1 | 3 | 3 | mdpi.com |

| Copolymer of stearyl methacrylate and lauryl methacrylate | 0.3 | 9 | 6 | mdpi.com |

Development of Functional Polymer Additives

The versatility of methacrylate chemistry allows for the development of multifunctional polymer additives by copolymerizing dodecylpentadecyl methacrylate with other monomers that carry specific functional groups. researchgate.net This approach yields single-polymer additives that can perform multiple roles, such as providing both VI improvement and dispersancy. google.com

The development of these functional additives involves tailoring the polymer architecture (e.g., linear, comb, star) and composition through controlled polymerization techniques to achieve desired performance characteristics for specific applications like engine oils, hydraulic fluids, and gear oils. researchgate.netgoogle.com

Research on Advanced Coatings and Surface Modification Materials

Long-chain alkyl methacrylates, including dodecylpentadecyl methacrylate, are investigated for their ability to create hydrophobic and functional surfaces. The long alkyl groups can form a low-energy, water-repellent surface layer.

Research on analogous long-chain methacrylates, such as dodecyl methacrylate (DM), has shown that they can be grafted onto surfaces to significantly alter their properties. For example, grafting DM onto coir fibers converts them from hydrophilic to highly water-repellent, achieving a water contact angle of 148°. researchgate.net This principle can be extended to PDPMA for modifying various substrates.

Furthermore, copolymers containing monomers like glycidyl (B131873) methacrylate alongside fluoroalkyl methacrylates can be used to create coatings that reduce surface free energy and provide superhydrophobic properties. mdpi.com The incorporation of a long-chain monomer like dodecylpentadecyl methacrylate could further enhance the hydrophobicity and durability of such coatings. Poly(methyl methacrylate) (PMMA) coatings are widely used for protecting metals from corrosion, and creating copolymers with PDPMA could enhance their protective properties by improving moisture resistance. mdpi.comresearchgate.net

Nanomaterials and Nanocomposite Design